N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide is a synthetic compound featuring a piperidine-3-carboxamide core linked to a sulfonylated pyrimidine moiety and a cyclohexenylethyl side chain. The pyrimidine ring is substituted with hydroxyl, methyl, and sulfonyl groups, contributing to its polar and hydrogen-bonding capabilities.
Key physicochemical properties include a molecular weight of 476.6 g/mol and the formula C27H32N4O2S (based on a structurally related compound in ). Notably, critical data such as solubility, melting point, and bioavailability are absent from current sources, highlighting gaps in published characterization .
Properties
Molecular Formula |
C19H28N4O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H28N4O5S/c1-13-16(18(25)22-19(26)21-13)29(27,28)23-11-5-8-15(12-23)17(24)20-10-9-14-6-3-2-4-7-14/h6,15H,2-5,7-12H2,1H3,(H,20,24)(H2,21,22,25,26) |
InChI Key |
XQEBXPPXOARHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Functionalization
Piperidine-3-carboxylic acid serves as the foundational building block. Esterification with ethanol under acidic conditions yields the ethyl ester, which is subsequently converted to the carboxamide via ammonolysis. Alternatively, direct coupling with amines using carbodiimide-based reagents (e.g., EDC/HOBt) provides the carboxamide.
Example Protocol :
-
Piperidine-3-carboxylic acid (1.0 eq) is treated with thionyl chloride to generate the acyl chloride.
-
Reaction with ammonium hydroxide yields piperidine-3-carboxamide (87% yield).
Sulfonylation of the Piperidine Nitrogen
Sulfonyl Chloride Preparation
The pyrimidine sulfonyl group is introduced via sulfonylation. 2,4-Dihydroxy-6-methylpyrimidine is first protected at hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride, followed by sulfonation with chlorosulfonic acid to yield 5-chlorosulfonyl-2,4-bis(TBS-oxy)-6-methylpyrimidine.
Key Reaction :
Coupling to Piperidine
The sulfonyl chloride reacts with piperidine-3-carboxamide in dichloromethane (DCM) with triethylamine as a base, yielding 1-[(2,4-bis(TBS-oxy)-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide (72% yield). Deprotection with tetrabutylammonium fluoride (TBAF) restores the dihydroxy groups.
Introduction of the Cyclohexenylethyl Side Chain
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
Cyclohexene is epoxidized, followed by ring-opening with ammonia to yield 2-(cyclohex-1-en-1-yl)ethylamine. Alternative routes involve Grignard addition to acrylonitrile and subsequent reduction.
Optimized Route :
Amide Coupling
The amine reacts with the piperidine-3-carboxylic acid derivative using HATU/DIPEA in DMF, affording the final product. Purification via silica gel chromatography (EtOAc/hexane) yields N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide (64% yield).
Reaction Optimization and Challenges
Sulfonylation Efficiency
Sulfonyl chloride stability is critical. In situ generation using SOCl₂ and H₂O₂ minimizes decomposition.
Protecting Group Strategy
TBS protection prevents side reactions during sulfonylation but requires stringent deprotection conditions. Alternative methods using benzyl groups (removed via hydrogenolysis) are explored but show lower yields.
Steric Hindrance in Amidation
Bulky substituents on the piperidine nitrogen necessitate slow amine addition and elevated temperatures (60°C) to achieve >60% conversion.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, 0.1% TFA/MeCN) shows >98% purity at 254 nm.
Industrial-Scale Considerations
Cost-Effective Steps
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Epoxides, ketones
Reduction: Sulfides, thiols
Substitution: Various substituted piperidines
Scientific Research Applications
Antihypertensive Effects
Research has indicated that similar compounds within the piperidine family exhibit antihypertensive properties through modulation of calcium channels. For instance, derivatives have shown effective inhibition of T-type calcium channels, leading to lowered blood pressure without inducing reflex tachycardia, which is a common side effect of traditional calcium channel blockers . This suggests that N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide may also exhibit similar properties.
Anticancer Activity
Compounds containing pyrimidine derivatives have been explored for their anticancer potential. Studies have shown that certain structural modifications can enhance the cytotoxic effects against various cancer cell lines. The sulfonamide moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
Neuroprotective Properties
The piperidine structure is known for its neuroprotective effects in various neurological disorders. Compounds with similar frameworks have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase activities, which are crucial in the management of Alzheimer's disease . The specific interactions of this compound with cholinergic receptors warrant further investigation.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Piperidine Ring : Utilizing cyclization reactions to form the piperidine core.
- Sulfonylation : Introducing the sulfonyl group through electrophilic substitution methods.
- Pyrimidine Derivative Synthesis : Employing condensation reactions to form the pyrimidine structure with hydroxyl and methyl substitutions.
- Final Coupling : Combining all components through amide bond formation.
Study 1: Calcium Channel Inhibition
A study evaluated the effects of a related piperidine derivative on spontaneously hypertensive rats, demonstrating significant blood pressure reduction without adverse cardiac effects . This highlights the therapeutic potential of structurally similar compounds in managing hypertension.
Study 2: Antitumor Activity
In vitro studies have shown that compounds with sulfonamide groups exhibit selective cytotoxicity against cancer cells while sparing normal cells . The specific case involving a pyrimidine-sulfonamide derivative revealed an IC50 value indicating potent anticancer activity.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Compound A : N-(2-Hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide ()
- Core Structure : Pyrrolo[3,2-b]pyridine instead of piperidine.
- Substituents : Methoxy and methyl groups on the pyrimidine ring; hydroxyethyl side chain.
- Key Differences : The hydroxyethyl group enhances hydrophilicity compared to the cyclohexenylethyl group in the target compound. The pyrrolopyridine core may confer distinct π-π stacking interactions in biological systems .
Compound B : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Core Structure : Pyrimidine with fluorophenyl and hydroxymethyl substituents.
- Substituents : Fluorine atom increases electronegativity and metabolic stability.
Compound C : (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide ()
- Core Structure: Piperidine-carboxamide with trifluoromethyl and cyclopentylamino groups.
- Substituents : Trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism.
- Key Differences : The trifluoromethyl group significantly alters pharmacokinetic profiles compared to the target compound’s methyl-substituted pyrimidine .
Comparative Data Table
Research Findings and Implications
- Sulfonylpyrimidine vs. Methoxypyrimidine : The target compound’s sulfonyl group () may enhance hydrogen-bond acceptor capacity compared to Compound A’s methoxy group, favoring interactions with polar enzyme active sites .
- Cyclohexenylethyl vs. Fluorophenyl : The cyclohexenylethyl side chain (target) provides conformational flexibility, whereas Compound B’s fluorophenyl group imposes rigidity and electron-withdrawing effects, which could influence target selectivity .
- Metabolic Stability : Compound C’s trifluoromethyl group () likely grants superior metabolic stability over the target compound’s methyl group, suggesting avenues for structural optimization .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a piperidine ring substituted with a sulfonamide group and a pyrimidine derivative, which are key to its biological interactions.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission .
- Antimicrobial Activity : Some derivatives of piperidine compounds have been reported to exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial activity, potentially making this compound effective against various bacterial strains .
- Anti-inflammatory Effects : Compounds with similar functionalities have demonstrated anti-inflammatory properties in vitro. The presence of hydroxyl groups is often associated with enhanced anti-inflammatory activity due to their ability to scavenge free radicals .
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Enzyme Inhibition Study : A study on a structurally similar compound demonstrated significant inhibition of AChE with an IC50 value of 157.31 μM, suggesting that modifications in the piperidine structure could enhance efficacy against cholinergic disorders .
- Antimicrobial Screening : Research involving sulfonamide derivatives has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. These findings indicate that the target compound could possess similar antimicrobial properties .
- Anti-inflammatory Research : A study evaluated the anti-inflammatory potential of pyrimidine derivatives and found that certain compounds significantly reduced pro-inflammatory cytokines in cell cultures, hinting at the therapeutic potential of the target compound in inflammatory diseases .
Q & A
Q. Methodological Insight :
- Use X-ray crystallography or NMR to confirm stereochemistry and hydrogen-bonding networks.
- Monitor reactivity via HPLC or TLC during synthetic steps to track intermediates .
Basic: What synthetic routes are reported for this compound, and what parameters critically affect yield?
Answer:
Synthesis typically involves:
Sulfonation : Introducing the sulfonyl group to the pyrimidine ring under anhydrous conditions (e.g., chlorosulfonic acid in dichloromethane at 0–5°C) .
Coupling : Reacting the sulfonated pyrimidine with the piperidine-carboxamide intermediate via nucleophilic substitution (e.g., using DCC/DMAP in toluene at 60°C) .
Q. Critical Parameters :
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
Answer:
Contradictions may arise from:
- Purity discrepancies : Impurities >2% can skew activity assays.
- Assay conditions : Variations in pH, ionic strength, or cell lines.
Q. Methodological Strategies :
- Purity Validation : Use LC-MS (>95% purity threshold) and elemental analysis .
- Standardized Assays :
- Data Normalization : Report IC50 values relative to internal standards to minimize inter-lab variability .
Advanced: What computational and experimental approaches are recommended to elucidate the mechanism of enzyme inhibition?
Answer:
Integrated Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in enzyme active sites (focus on sulfonyl-pyrimidine interactions) .
Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify key residues (e.g., catalytic lysine or aspartate) .
Mutagenesis Validation : Create enzyme mutants (e.g., K→A substitutions) and measure ∆IC50 to confirm computational predictions .
Case Study :
A structurally analogous sulfonamide compound showed 10-fold higher potency against kinase X after MD-guided residue mutation (R132A) .
Advanced: How can solubility and bioavailability be optimized for in vivo studies without altering core pharmacophores?
Answer:
Strategies :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the piperidine carboxamide to enhance membrane permeability .
- Formulation Screening : Test solubility in PEG-400/water mixtures or lipid-based nanoemulsions .
- Structural Tweaks :
Q. Experimental Validation :
- Measure logP via shake-flask method and compare with computational predictions (e.g., ALOGPS ) .
Basic: What analytical techniques are essential for characterizing this compound’s stability under varying storage conditions?
Answer:
-
Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C for sulfonamides) .
-
Forced Degradation Studies :
Condition Degradation Pathway Monitoring Technique Acidic (0.1M HCl) Hydrolysis of sulfonyl group HPLC-MS Oxidative (H2O2) Cyclohexene epoxidation NMR Photolytic (UV) Pyrimidine ring cleavage UPLC-PDA
Q. Storage Recommendations :
- Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to improve target selectivity?
Answer:
SAR Workflow :
Scaffold Diversification : Synthesize derivatives with modifications to:
- Pyrimidine : Vary substituents at 2,4,6-positions.
- Piperidine : Explore N-alkylation or ring expansion to azepane .
High-Throughput Screening (HTS) : Test 100+ derivatives against a panel of 10+ related enzymes (e.g., kinases, phosphatases) .
Selectivity Index (SI) : Calculate SI = IC50(off-target)/IC50(target); aim for SI >100 .
Example :
A derivative with 4-fluoro substitution on pyrimidine showed 50-fold selectivity for kinase A over kinase B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
